

Chromium(III) acetate hydroxide chemical formula and structure

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Compound of Interest

Compound Name: Chromium(III) acetate hydroxide

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An In-depth Technical Guide to Basic Chromium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic chromium(III) acetate, often referred to as **chromium(III) acetate hydroxide**, is a coordination complex that has garnered significant interest in various scientific fields. Its unique trinuclear structure and reactivity make it a subject of study in inorganic chemistry, materials science, and increasingly, in biomedical research. This technical guide provides a comprehensive overview of the chemical formula, structure, synthesis, characterization, and potential applications of basic chromium(III) acetate, with a focus on its relevance to researchers and professionals in drug development.

Chemical Formula and Structure

Contrary to simpler representations, the core of what is commonly known as **chromium(III) acetate hydroxide** is a trinuclear oxo-centered cation. The widely accepted chemical formula for this complex cation is $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]^+$.^{[1][2]} This cation consists of three chromium(III) ions arranged in an equilateral triangle, bridged by a central oxygen atom (a μ_3 -oxo bridge).^[1] Six acetate groups further bridge the chromium ions in a μ_2 -fashion. Each

chromium atom is octahedrally coordinated to the central oxygen, four oxygen atoms from the bridging acetate ligands, and one water molecule.^[3]

The overall compound includes a counter-anion to balance the positive charge of the cation. A common, well-characterized salt is the chloride, with the formula $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]\text{Cl}\cdot 6\text{H}_2\text{O}$.^{[1][3]} The presence of different anions and varying degrees of hydration can lead to different chemical formulas reported in the literature, which has sometimes caused confusion.

The structural arrangement of the $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]^+$ cation is a key feature that dictates its chemical and physical properties. The Cr-O-Cr bond angles and distances within the cluster are crucial for its stability and electronic properties.

Crystallographic Data

The crystal structure of basic chromium(III) acetate has been determined by X-ray diffraction. The following table summarizes key crystallographic parameters for $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]\text{Cl}\cdot 6\text{H}_2\text{O}$.

Parameter	Value	Reference
Crystal System	Orthorhombic	^[3]
Space Group	P2 ₁ 2 ₁ 2	^[4]
a (Å)	13.15	^[5]
b (Å)	8.55	^[5]
c (Å)	13.94	^[5]
β (°)	117.0	^[5]
Z	4	^[4]

Synthesis and Purification

The synthesis of basic chromium(III) acetate generally involves the reaction of a chromium(III) salt with acetic acid. A common laboratory-scale preparation is outlined below.

Experimental Protocol: Synthesis of $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]\text{Cl}$

Materials:

- Chromium(III) chloride hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$)
- Glacial acetic acid (CH_3COOH)
- Sodium acetate (CH_3COONa)
- Ethanol
- Deionized water

Procedure:

- Dissolve chromium(III) chloride hexahydrate in deionized water.
- Add a solution of sodium acetate in water to the chromium(III) chloride solution with stirring.
- To the resulting solution, add glacial acetic acid.
- The mixture is then heated under reflux for several hours. The color of the solution will typically change to a deep green.
- After reflux, the solution is cooled to room temperature, and the product is precipitated by the addition of ethanol.
- The crude product is collected by filtration, washed with ethanol, and then diethyl ether.
- Recrystallization can be performed by dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly. Dark green crystals of $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]\text{Cl}$ are obtained.

Logical Workflow for Synthesis:



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Synthesis workflow for $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]\text{Cl}$.

Characterization

A combination of spectroscopic and analytical techniques is employed to characterize the structure and purity of basic chromium(III) acetate.

Spectroscopic Characterization

4.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination mode of the acetate ligands. The positions of the asymmetric (ν_{as}) and symmetric (ν_{s}) carboxylate stretching vibrations are diagnostic. For the bridging acetate ligands in the $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]^+$ cluster, these bands are typically observed in the regions of 1620 cm^{-1} and 1450 cm^{-1} , respectively.[2] The presence of coordinated water is indicated by a broad O-H stretching band around 3400 cm^{-1} .

4.1.2. UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of the $[\text{Cr}_3\text{O}(\text{CH}_3\text{COO})_6(\text{H}_2\text{O})_3]^+$ cation in solution displays characteristic absorption bands in the visible region, which are due to d-d transitions of the octahedrally coordinated chromium(III) ions. Typically, two main bands are observed, corresponding to the $^4\text{A}_2\text{g} \rightarrow ^4\text{T}_2\text{g}$ and $^4\text{A}_2\text{g} \rightarrow ^4\text{T}_1\text{g}$ transitions.[6][7]

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the chromium(III) centers, ^1H NMR spectra of the complex exhibit broad signals. However, NMR can still provide information about the structure and dynamics of the complex in solution.[8][9]

Summary of Spectroscopic Data:

Technique	Key Feature	Typical Wavenumber/Wave length	Reference
IR Spectroscopy	Asymmetric COO ⁻ stretch	~1620 cm ⁻¹	[2]
	Symmetric COO ⁻ stretch	~1450 cm ⁻¹	[2]
	O-H stretch (coordinated H ₂ O)	~3400 cm ⁻¹	
UV-Vis Spectroscopy	⁴ A ₂ g → ⁴ T ₂ g transition	~580 nm	[6][7]
	⁴ A ₂ g → ⁴ T ₁ g transition	~440 nm	[6][7]

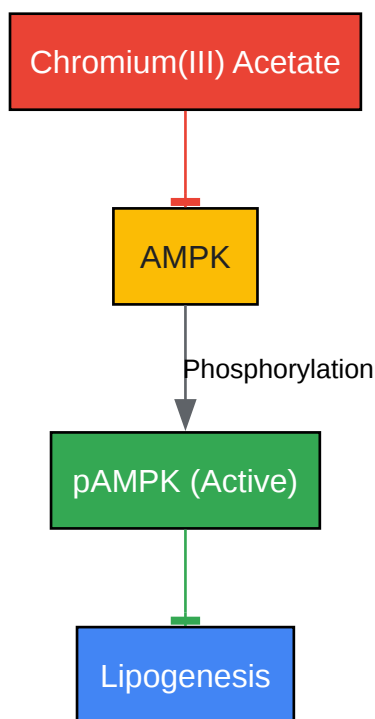
Relevance and Applications in Drug Development

While chromium(III) is an essential trace element involved in glucose metabolism, the therapeutic potential of specific chromium complexes is an active area of research. Basic chromium(III) acetate and related trinuclear complexes are of interest to drug development professionals for several reasons.

Potential as an AMPK Inhibitor

Recent studies have suggested that chromium(III) acetate can act as an inhibitor of AMP-activated protein kinase (AMPK).[10] AMPK is a key regulator of cellular energy homeostasis, and its modulation has therapeutic implications for metabolic diseases such as type 2 diabetes and obesity, as well as in cancer. The inhibitory action of chromium(III) acetate on AMPK phosphorylation suggests a potential mechanism for its observed effects on lipogenesis.[10]

Simplified Signaling Pathway:



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Inhibition of AMPK phosphorylation by Chromium(III) Acetate.

Antimicrobial Activity

Coordination complexes of chromium(III) have been investigated for their antimicrobial properties. The chelation of the metal ion with various ligands can enhance the biological activity of both the metal and the ligand. While specific studies on the antimicrobial effects of basic chromium(III) acetate are limited, the broader class of chromium(III) complexes shows promise in this area.

Drug Delivery

The trinuclear cluster structure of basic chromium(III) acetate offers a scaffold that could potentially be functionalized for drug delivery applications. The coordinated water molecules are labile and can be substituted by other ligands, including drug molecules. This could allow for the development of chromium-based drug carriers.

Conclusion

Basic chromium(III) acetate is a structurally complex and scientifically interesting molecule. Its well-defined trinuclear core provides a platform for fundamental studies of magnetism and reactivity. For researchers in drug development, the emerging biological activities of this and related chromium(III) complexes, particularly in the context of metabolic regulation and antimicrobial effects, present new opportunities for therapeutic innovation. Further research is warranted to fully elucidate the mechanisms of action and to explore the potential for developing novel chromium-based therapeutic agents.

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